molecular formula C11H21NO9 B1664958 5-N-Acetyl-beta-D-neuraminic acid CAS No. 131-48-6

5-N-Acetyl-beta-D-neuraminic acid

Cat. No. B1664958
CAS RN: 131-48-6
M. Wt: 309.27 g/mol
InChI Key: DXQYQJUKDZLOFX-JKKVJPCISA-N
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Description

N-Acetylneuraminic acid (Neu5Ac or NANA) is the predominant sialic acid found in human cells, and many mammalian cells . It is a nine-carbon monosaccharide that belongs to the family of neuraminic acids. Neu5Ac is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane and is involved in cellular recognition events as well as the regulation of a variety of biological processes .


Synthesis Analysis

Neu5Ac can be produced on an industrial scale through various methods such as natural extraction, chemical synthesis, enzymatic synthesis, and biosynthesis . Among these methods, enzymatic synthesis using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation, has been reported to produce Neu5Ac with high production efficiency .


Molecular Structure Analysis

Neu5Ac is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position . It is a renowned member of a distinct class of amino sugars, sialic acids .


Chemical Reactions Analysis

In the enzymatic synthesis of Neu5Ac, AGE is used for the epimerization of GlcNAc and NAL is used for the aldol condensation . The major challenges in producing Neu5Ac with high yield include multiple parameter-dependent processes, undesirable reversibility, and diminished solubility of AGEs and NALs .

Scientific Research Applications

  • Enzymatic Production

    • Field : Systems Microbiology and Biomanufacturing .
    • Application : Neu5Ac is used as a nutraceutical for infant brain development and as an intermediate for pharmaceutical production .
    • Method : Enzymatic synthesis using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation .
    • Results : This method has been reported to produce Neu5Ac with high production efficiency .
  • Whole-Cell Biocatalyst Production

    • Field : Applied Microbiology and Biotechnology .
    • Application : Neu5Ac has promising potential applications in medicine .
    • Method : Engineering Escherichia coli strains capable of producing Neu5Ac by assembling a two-step heterologous pathway .
    • Results : A maximum titer of 240 mM Neu5Ac (74.2 g/L) was achieved, with productivity of 6.2 g Neu5Ac/L/h and conversion yield of 40% from GlcNAc .
  • Recombinant Single Whole-Cell Biocatalyst Production

    • Field : Molecular Biotechnology .
    • Application : Neu5Ac is a starting material for the synthesis of sialosides, sialglycoconjugates, and various Neu5Ac derivatives .
  • One-Pot Biosynthesis from Chitin

    • Field : Microbiology .
    • Application : Neu5Ac has proven to possess the function of promoting infant intelligence development and has been successively certified as an additive material .
  • Production of Anti-Influenza Drug Precursor

    • Field : Applied Microbiology and Biotechnology .
    • Application : Neu5Ac is a precursor for producing many pharmaceutical drugs such as zanamivir which have been used in clinical trials to treat and prevent the infection with influenza virus .
  • Multi-Approach Whole-Cell Biocatalyst Production

    • Field : Applied Microbiology and Biotechnology .
    • Application : Neu5Ac has attracted considerable interest due to its promising potential applications in medicine .
    • Method : Engineering Escherichia coli strains capable of producing Neu5Ac by assembling a two-step heterologous pathway .
    • Results : A maximum titer of 240 mM Neu5Ac (74.2 g/L) was achieved, with productivity of 6.2 g Neu5Ac/L/h and conversion yield of 40% from GlcNAc .
  • Enzymatic Production

    • Field : Systems Microbiology and Biomanufacturing .
    • Application : Neu5Ac is used as a nutraceutical for infant brain development and as an intermediate for pharmaceutical production .
    • Method : Enzymatic synthesis using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation .
    • Results : This method has been reported to produce Neu5Ac with high production efficiency .
  • Production from Chitin

    • Field : Microbiology .
    • Application : In medicine, Neu5Ac is used to embellish cells for targeted therapy of cancer, and to synthesize other structural drugs .
  • Nutrient for Bacteria

    • Field : Microbiology .
    • Application : Neu5Ac can be used as a nutrient, providing both carbon and nitrogen to bacteria .
  • Field : Microbiology .
  • Application : In some pathogens, Neu5Ac can be activated and placed on the cell surface .
  • Field : Medicine .
  • Application : Neu5Ac is a potential anti-influenza drug precursor, which can be used to prevent and treat influenza types A and B, such as the avian influenza virus H1N1 and H5N1 .
  • Field : Neurology .
  • Application : Neu5Ac has a wide variety of uses, including cognitive function enhancement .

Safety And Hazards

The European Food Safety Authority (EFSA) has concluded that Neu5Ac is safe when added to foods other than food supplements at the proposed uses and use levels for the general population. It is also safe in food supplements alone at the proposed uses and use levels for individuals above 10 years of age .

Future Directions

There are ongoing efforts to improve the enzymatic synthesis of Neu5Ac. Future directions include the use of mathematical and computational simulations for process optimization, enzyme engineering to make enzymes highly efficient, and the use of tags and chaperones to increase enzyme solubility .

properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVRNKJHWKZAKO-PFQGKNLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80864309
Record name N-Acetyl-beta-neuraminic acid
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Molecular Weight

309.27 g/mol
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Physical Description

White crystals; [Sigma-Aldrich MSDS], Solid
Record name N-Acetylneuraminic acid
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Record name N-Acetylneuraminic acid
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Product Name

5-N-Acetyl-beta-D-neuraminic acid

CAS RN

489-46-3, 19342-33-7, 131-48-6
Record name Neuraminic acid, N-acetyl- Starburst 4th Generation
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Record name N-Acetyl-beta-neuraminic acid
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Record name N-acetyl-beta-neuraminic acid
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Record name Neuraminic acid, N-acetyl-
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Record name N-Acetyl-beta-neuraminic acid
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Record name N-acetylneuraminic acid
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Record name N-ACETYL-.BETA.-NEURAMINIC ACID
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Record name N-Acetylneuraminic acid
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Melting Point

186 °C
Record name N-Acetylneuraminic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Pranati, VV Priya, R Gayathri - Journal of Pharmaceutical …, 2017 - search.proquest.com
Periodontitis is a common oral disease affecting the periodontium in the oral cavity. Periodontium is defined as those tissues supporting and investing the tooth, comprises root …
Number of citations: 0 search.proquest.com
R Bhagavat, N Chandra - Glycobiology, 2014 - academic.oup.com
… This resulted in the identification of five additional ligands which are 5-n-acetyl-beta-d-neuraminic acid (SLB), 3,5-dideoxy-5-[(hydroxyacetyl)amino]-d-glycero-alpha d-galacto-non-2-…
Number of citations: 8 academic.oup.com
DRDPP LATHA, DRST HELINA… - … & ESSENTIAL OILS …, 2021 - nveo.org
Coronavirus disease, which is called as COVID-19 and that is one of the infectious diseases which is infected by newly found coronavirus. Maching Learning has the major role in …
Number of citations: 4 www.nveo.org
M Hrynkiewicz, A Iwaniak, J Bucholska, P Minkiewicz… - Molecules, 2019 - mdpi.com
… Latha, DPP; Sharmila, DJS QSAR study for the prediction of IC 50 and Log P for 5-N-acetyl-beta-D-neuraminic acid structurally similar compounds using stepwise (multivariate) linear …
Number of citations: 19 www.mdpi.com
OE Oguike, CH Ugwuishiwu, CN Asogwa, CO Nnadi… - Molecular Diversity, 2022 - Springer
Malaria accounts for over two million deaths globally. To flatten this curve, there is a need to develop new and high potent drugs against Plasmodium falciparum. Some major …
Number of citations: 7 link.springer.com
HR Kalhor, A Nazari Khodadadi - Chemical Research in …, 2018 - ACS Publications
Conformational diseases, constituting a large number of diseases, have been connected with protein misfolding, leading to aggregation known as amyloid fibrils. Mainly due to the lack …
Number of citations: 10 pubs.acs.org
S Gupta, G Misra, M Chandra Pant… - Protein and Peptide …, 2012 - ingentaconnect.com
Head and neck squamous cell carcinoma (HNSCC) is a major cause of cancer related death. The epidermal growth factor receptor (EGFR) pathway is over expressed in HNSCC. EGFR …
Number of citations: 11 www.ingentaconnect.com
DA Omoboyowa, JA Kareem, OA Saibu, DS Bodun… - Chemistry Africa, 2023 - Springer
Trypanosoma cruzi causes chagas disease, a life threating disease in non-endemic and endemic regions globally, the life cycle of T. cruzi strictly depends on endogenous synthesis of …
Number of citations: 4 link.springer.com
DPM Pushpalatha, DJ Pushparaj… - Journal of Physics …, 2020 - iopscience.iop.org
World has large amount of data. Data has to be segregated according to the discipline. Biological data has many number of division. This research work the drug data has been taken …
Number of citations: 3 iopscience.iop.org
PP Latha, JS Sharmila - Int. J. Chem. Res, 2010
Number of citations: 11

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